molecular formula C12H11NO2 B14016339 4-(5-(Hydroxymethyl)pyridin-2-yl)phenol

4-(5-(Hydroxymethyl)pyridin-2-yl)phenol

Cat. No.: B14016339
M. Wt: 201.22 g/mol
InChI Key: LXWONHXGAWRQAM-UHFFFAOYSA-N
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Description

4-(5-(Hydroxymethyl)pyridin-2-yl)phenol is a phenolic derivative featuring a pyridine ring substituted with a hydroxymethyl group at the 5-position, linked to a para-substituted phenol moiety. This structure combines the aromatic properties of phenol with the heterocyclic characteristics of pyridine, making it a versatile scaffold in medicinal chemistry and materials science. The hydroxymethyl group (–CH₂OH) enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-[5-(hydroxymethyl)pyridin-2-yl]phenol

InChI

InChI=1S/C12H11NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-7,14-15H,8H2

InChI Key

LXWONHXGAWRQAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CO)O

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxymethyl)pyridin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 4-(5-(Hydroxymethyl)pyridin-2-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
4-(5-(Hydroxymethyl)pyridin-2-yl)phenol Pyridine-5-CH₂OH, phenol-4- Not explicitly stated Not reported Likely polar solvents Phenol, hydroxymethyl, pyridine
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol Pyridine-5-CF₃, phenol-4-O- linkage 255.19 89–91 Chloroform, methanol (slight) Trifluoromethyl, ether linkage
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Pyridine-3-OH, chloro, methoxy substituents 235.67 Not reported Not reported Chloro, methoxy, pyridine
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine Pyrimidine-2-OH, phenol-2- 188.18 Not reported Not reported Pyrimidine, dual hydroxyl

Key Observations :

  • Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to trifluoromethyl (lipophilic) or chloro/methoxy substituents. This may enhance aqueous solubility but reduce membrane permeability .

Thermodynamic and Spectroscopic Data

  • IR/NMR : Hydroxymethyl groups show characteristic O–H stretches (~3200–3600 cm⁻¹) and CH₂OH protons (δ ~3.5–4.5 ppm in ¹H NMR) .
  • Melting Points: Phenolic pyridines with polar substituents (e.g., –OH, –CH₂OH) typically exhibit higher melting points (>150°C) compared to non-polar analogs .

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